REACTION_CXSMILES
|
C(O[C:4]([CH:6]1[CH2:11][NH:10][CH2:9][CH2:8][NH:7]1)=O)C.[CH:12](Br)([CH3:14])[CH3:13]>>[CH:12]([N:7]1[CH2:8][CH2:9][N:10]([CH:6]([CH3:11])[CH3:4])[CH2:11][CH:6]1[C:4]1[NH:7][CH2:8][CH2:9][N:10]=1)([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1NCCNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treating the obtained product in the same conditions as for example 1, step d
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(CN(CC1)C(C)C)C=1NCCN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |